molecular formula C7H8ClNS B13555890 2-(4-Chlorothiophen-2-yl)azetidine

2-(4-Chlorothiophen-2-yl)azetidine

Cat. No.: B13555890
M. Wt: 173.66 g/mol
InChI Key: MOVZCJUOWMWTSU-UHFFFAOYSA-N
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Description

2-(4-Chlorothiophen-2-yl)azetidine is an organic compound that features a four-membered azetidine ring substituted with a 4-chlorothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorothiophen-2-yl)azetidine typically involves the reaction of 4-chlorothiophen-2-yl derivatives with azetidine precursors. One common method is the nucleophilic substitution reaction where 4-chlorothiophen-2-yl halides react with azetidine under basic conditions . Another approach involves the cyclization of appropriate precursors in the presence of catalysts to form the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorothiophen-2-yl)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Functionalized azetidine derivatives

Mechanism of Action

The mechanism of action of 2-(4-Chlorothiophen-2-yl)azetidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorothiophen-2-yl)thiazol-2-amine
  • 2-(4-Chlorothiophen-2-yl)thiazole

Uniqueness

2-(4-Chlorothiophen-2-yl)azetidine is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

2-(4-chlorothiophen-2-yl)azetidine

InChI

InChI=1S/C7H8ClNS/c8-5-3-7(10-4-5)6-1-2-9-6/h3-4,6,9H,1-2H2

InChI Key

MOVZCJUOWMWTSU-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC(=CS2)Cl

Origin of Product

United States

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